molecular formula C12H8BrN3 B1375707 6-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine CAS No. 86843-98-3

6-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine

Cat. No.: B1375707
CAS No.: 86843-98-3
M. Wt: 274.12 g/mol
InChI Key: BCGHTABUSCLETP-UHFFFAOYSA-N
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Description

6-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a triazole ring fused to a pyridine ring, with a bromine atom at the 6-position and a phenyl group at the 2-position.

Scientific Research Applications

Safety and Hazards

The compound has been classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 .

Biochemical Analysis

Biochemical Properties

6-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been found to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates . This inhibition can alter signaling pathways within cells, leading to changes in cellular functions. Additionally, this compound can bind to DNA and RNA, affecting gene expression and protein synthesis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . By modulating these pathways, the compound can either promote or inhibit cell growth. Furthermore, this compound affects gene expression by binding to transcription factors and altering their activity . This can lead to changes in the production of proteins that are crucial for cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . This compound can also activate certain enzymes by inducing conformational changes that enhance their activity . Additionally, 6-B

Preparation Methods

The synthesis of 6-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free, additive-free, and eco-friendly method involves a tandem reaction mechanism, including transamidation, nucleophilic addition, and subsequent condensation . The reaction is typically carried out in dry toluene at 140°C, resulting in good-to-excellent yields .

Chemical Reactions Analysis

6-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6-position can be substituted with various nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Condensation Reactions: The triazole and pyridine rings can participate in condensation reactions to form more complex structures.

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions employed.

Comparison with Similar Compounds

6-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine can be compared with other similar compounds, such as:

    6-Bromo-[1,2,4]triazolo[1,5-A]pyridine: Lacks the phenyl group at the 2-position.

    2-Phenyl-[1,2,4]triazolo[1,5-A]pyridine: Lacks the bromine atom at the 6-position.

    6-Bromo-2-phenyl-[1,2,4]triazolo[4,3-A]pyridine: Has a different triazole ring fusion pattern.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

6-bromo-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3/c13-10-6-7-11-14-12(15-16(11)8-10)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGHTABUSCLETP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=C(C=CC3=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 2-amino-5-bromopyridine (2.00 g, 11.6 mmol), copper (I) bromide (160 mg, 1.09 mmol), 1,10-phenanthroline monohydrate (225 mg, 1.12 mmol) and benzonitrile (25 mL) was heated in a 50-mL 3-necked flask to 130° C. During 24 h a gentle flow of (O2/N2 5:95) was bubbled through the reaction mixture (>97% conversion, HPLC method see below). The dark brown suspension was then cooled to 0-5° C. and filtered. The filter cake was washed with TBME (10 mL) and dried to yield crude 6-bromo-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine (1.14 g, 36%) as a light brown solid with 99.7% purity (HPLC area-%, HPLC method see below).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
225 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
copper (I) bromide
Quantity
160 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 5-bromopyridin-2-amine (2 g, 11.6 mmol), benzonitrile (26.2 g, 26.1 ml, 254 mmol), 1,10-phenanthroline monohydrate (115 mg, 578 μmol) and copper (I) bromide (82.9 mg, 578 μmol) was placed in a 100 ml 2 necked flask. The mixture was heated to 135° C. while air was bubbled gently through the mixture for 2 days. Another portion of copper (I) bromide (82.9 mg, 578 μmol) and 1,10-phenanthroline monohydrate (115 mg, 578 μmol) was added and bubbling and heating was continued for further 8 hours. The solvent was evaporated. Purification by flash chromatography on a 20 g silicagel column using heptane/ethyl acetate 10-50% as eluent and evaporation of the solvents afforded 6-bromo-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine (1.19 g, 38%) as light yellow solid. Mp.: 146° C. MS: m/z=274/276 (M+H+).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
26.1 mL
Type
reactant
Reaction Step One
Quantity
115 mg
Type
reactant
Reaction Step One
Name
copper (I) bromide
Quantity
82.9 mg
Type
catalyst
Reaction Step One
Quantity
115 mg
Type
reactant
Reaction Step Two
Name
copper (I) bromide
Quantity
82.9 mg
Type
catalyst
Reaction Step Two
[Compound]
Name
2
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine
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6-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine
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6-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine
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6-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine
Reactant of Route 5
6-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine

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